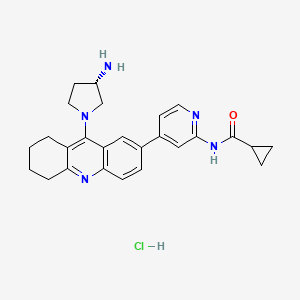

ZLWT-37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H30ClN5O |

|---|---|

Molecular Weight |

464.0 g/mol |

IUPAC Name |

N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]-2-pyridinyl]cyclopropanecarboxamide;hydrochloride |

InChI |

InChI=1S/C26H29N5O.ClH/c27-19-10-12-31(15-19)25-20-3-1-2-4-22(20)29-23-8-7-17(13-21(23)25)18-9-11-28-24(14-18)30-26(32)16-5-6-16;/h7-9,11,13-14,16,19H,1-6,10,12,15,27H2,(H,28,30,32);1H/t19-;/m0./s1 |

InChI Key |

AZCMSSLJXPAIPL-FYZYNONXSA-N |

Isomeric SMILES |

C1CCC2=NC3=C(C=C(C=C3)C4=CC(=NC=C4)NC(=O)C5CC5)C(=C2C1)N6CC[C@@H](C6)N.Cl |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)C4=CC(=NC=C4)NC(=O)C5CC5)C(=C2C1)N6CCC(C6)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

ZLWT-37: A Potent Dual CDK9 and CDK2 Inhibitor for Cancer Therapeutics

An In-depth Technical Guide on the Mechanism of Action of ZLWT-37

For Researchers, Scientists, and Drug Development Professionals

- December 15, 2025

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel and potent, orally active dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2). This compound has demonstrated significant antiproliferative activity, inducing apoptosis and causing cell cycle arrest in cancer cells, positioning it as a promising candidate for further preclinical and clinical evaluation in oncology.[1] This document summarizes the available quantitative data, details the core signaling pathways affected by this compound, and provides detailed protocols for the key experiments that form the basis of our current understanding of this compound.

The information presented herein is primarily derived from the seminal study by Liu W, et al., "Discovery of novel tacrine (B349632) derivatives as potent antiproliferative agents with CDKs inhibitory property," published in Bioorganic Chemistry in 2022.[1]

Core Mechanism of Action

This compound exerts its anticancer effects through the potent and selective inhibition of two key cell cycle and transcription-regulating kinases: CDK9 and CDK2.[1]

-

Inhibition of CDK9 and Induction of Apoptosis: CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II. This action releases RNA Polymerase II from promoter-proximal pausing, allowing for the elongation of transcripts of many genes, including those encoding anti-apoptotic proteins such as Mcl-1. By inhibiting CDK9, this compound leads to a reduction in the transcription of these key survival proteins, thereby promoting apoptosis in cancer cells.

-

Inhibition of CDK2 and G2/M Cell Cycle Arrest: CDK2 is a crucial regulator of cell cycle progression, particularly at the G1/S and G2/M transitions. The inhibition of CDK2 by this compound disrupts the normal cell cycle, leading to an arrest in the G2/M phase.[1] This prevents cancer cells from proceeding into mitosis and ultimately contributes to the antiproliferative effects of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a clear overview of its potency and activity.[1]

| Parameter | Value | Cell Line/Target | Description | Reference |

| IC50 (CDK9) | 0.002 µM | CDK9 | The half maximal inhibitory concentration against CDK9 kinase activity. | [1] |

| IC50 (CDK2) | 0.054 µM | CDK2 | The half maximal inhibitory concentration against CDK2 kinase activity. | [1] |

| GI50 | 0.029 µM | HCT116 | The concentration that causes 50% inhibition of cell growth in the HCT116 human colon carcinoma cell line. | [1] |

| In Vivo Efficacy | 0-20 mg/kg | HCT116 Xenograft | Orally administered once daily for 14 days, showed significant efficacy in reducing tumor growth in a mouse model. | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its experimental characterization.

Caption: this compound inhibits CDK9, preventing the phosphorylation of RNA Polymerase II and subsequent transcription of anti-apoptotic genes like Mcl-1, ultimately leading to apoptosis.

Caption: this compound inhibits the activity of the CDK2/Cyclin A complex, which is essential for the G2/M transition, resulting in a G2/M phase cell cycle arrest.

Caption: A generalized experimental workflow for characterizing the mechanism of action of this compound, from initial biochemical assays to in vivo efficacy studies.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the characterization of this compound.

Note: The full text of the primary publication by Liu W, et al. was not accessible. Therefore, these protocols are based on standard, widely accepted methods for the described assays and may not reflect the exact procedures used in the original study.

CDK Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against purified CDK9/Cyclin T and CDK2/Cyclin A complexes.

Materials:

-

Purified, active CDK9/Cyclin T and CDK2/Cyclin A enzymes.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution.

-

Substrate (e.g., a peptide substrate with a phosphorylation site for the specific CDK).

-

This compound stock solution (in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration range would be from 100 µM down to 0.1 nM. Include a DMSO-only control.

-

In a 384-well plate, add the this compound dilutions or DMSO control.

-

Add the CDK enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for the specific enzyme).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output.

-

Record the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (GI50 Determination)

Objective: To determine the concentration of this compound that inhibits the growth of HCT116 cells by 50%.

Materials:

-

HCT116 human colorectal carcinoma cells.

-

Complete growth medium (e.g., McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin).

-

This compound stock solution (in DMSO).

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Sulforhodamine B (SRB) assay components.

-

Microplate reader.

Procedure:

-

Seed HCT116 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Treat the cells with the this compound dilutions and a DMSO vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Perform an MTT or SRB assay to determine cell viability.

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at 570 nm.

-

For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and then solubilize the bound dye with a Tris-base solution. Measure the absorbance at 510 nm.

-

-

Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of growth inhibition against the log of the this compound concentration and determine the GI50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in HCT116 cells following treatment with this compound.

Materials:

-

HCT116 cells.

-

Complete growth medium.

-

This compound stock solution (in DMSO).

-

6-well plates.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x GI50) and a DMSO vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells, including any floating cells in the supernatant, by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of HCT116 cells.

Materials:

-

HCT116 cells.

-

Complete growth medium.

-

This compound stock solution (in DMSO).

-

6-well plates.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound and a DMSO vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells by flow cytometry.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates a G2/M arrest.

References

ZLWT-37: A Technical Whitepaper on a Novel CDK9/CDK2 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLWT-37 is a novel, potent, and orally active small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2). Identified from a series of tacrine (B349632) derivatives, this compound has demonstrated significant antiproliferative activity in preclinical models of cancer. Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, positioning it as a promising candidate for further preclinical and clinical evaluation. This document provides a comprehensive technical overview of the discovery and characterization of this compound.

Core Data Summary

The inhibitory activity and antiproliferative effects of this compound have been quantified in a series of key experiments. The data, primarily from studies on the HCT116 human colon carcinoma cell line, are summarized below for clear comparison.

Table 1: In Vitro Inhibitory and Antiproliferative Activity of this compound

| Parameter | Target/Cell Line | Value (µM) |

| IC50 | CDK9 | 0.002[1] |

| IC50 | CDK2 | 0.054[1] |

| GI50 | HCT116 | 0.029[1] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the kinase activity. GI50 (Half-maximal growth inhibition) is the concentration that inhibits 50% of cell proliferation.

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Dosage (p.o.) | Dosing Schedule | Outcome |

| 0-20 mg/kg | Once daily for 14 days | Potential efficacy against implanted HCT116 cell growth without obvious toxicity[1] |

Mechanism of Action

This compound exerts its anticancer effects through the dual inhibition of CDK9 and CDK2, two key regulators of fundamental cellular processes.

-

CDK9 Inhibition: CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound leads to the downregulation of short-lived mRNAs that code for key survival proteins, such as anti-apoptotic factors, thereby promoting apoptosis.

-

CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S and S phase transitions of the cell cycle. Inhibition of CDK2 activity by this compound leads to cell cycle arrest, preventing cancer cell proliferation. The observed G2/M arrest in HCT116 cells suggests a complex interplay of effects downstream of CDK2 inhibition.

The synergistic inhibition of both transcriptional and cell cycle machinery by this compound results in potent induction of apoptosis and cell cycle blockade in cancer cells.

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits CDK9 and CDK2, leading to apoptosis and G2/M cell cycle arrest.

Experimental Workflow

Caption: The discovery workflow for this compound from lead compound to in vivo efficacy.

Logical Relationships in Mechanism of Action

Caption: Logical flow of this compound's mechanism from target inhibition to therapeutic effect.

Experimental Protocols

Disclaimer: The following are representative protocols for the key experiments performed to characterize a novel kinase inhibitor. The specific protocols for this compound from the primary publication were not publicly available.

In Vitro Kinase Inhibition Assay (CDK9/CDK2)

This protocol outlines a method to determine the IC50 values of this compound against its target kinases.

-

Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to measure the amount of ADP produced during the kinase reaction. Inhibition of the kinase by this compound results in a decreased ADP signal.

-

Materials:

-

Recombinant human CDK9/Cyclin T1 and CDK2/Cyclin E enzymes.

-

Appropriate peptide substrate for each kinase.

-

ATP.

-

This compound serially diluted in DMSO.

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

384-well white assay plates.

-

-

Procedure:

-

Prepare a 2X solution of each kinase and its corresponding substrate in kinase assay buffer.

-

Prepare a 2X solution of ATP in kinase assay buffer.

-

Serially dilute this compound in DMSO, then further dilute in kinase assay buffer to create a 4X compound solution.

-

Add 5 µL of the 4X compound solution to the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

-

Add 10 µL of the 2X kinase/substrate solution to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and Detection Reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Proliferation Assay (GI50)

This protocol determines the concentration of this compound that inhibits the growth of HCT116 cells by 50%.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which can be solubilized and quantified.

-

Materials:

-

HCT116 human colon carcinoma cell line.

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS).

-

This compound serially diluted in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (final DMSO concentration < 0.1%). Include vehicle-only (DMSO) control wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve.

-

Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases by flow cytometry.

-

Materials:

-

HCT116 cells.

-

This compound.

-

PBS.

-

70% cold ethanol (B145695).

-

PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Model the cell cycle distribution using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay

This protocol detects and quantifies apoptosis induced by this compound.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect these apoptotic cells. A vital dye like 7-AAD or PI is used concurrently to distinguish early apoptotic (Annexin V positive, vital dye negative) from late apoptotic/necrotic cells (Annexin V positive, vital dye positive).

-

Materials:

-

HCT116 cells.

-

This compound.

-

Annexin V-FITC/7-AAD Apoptosis Detection Kit.

-

Binding buffer.

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with this compound for 48 hours.

-

Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Add Annexin V-FITC and 7-AAD to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour, detecting FITC and 7-AAD fluorescence.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

In Vivo Xenograft Study

This protocol evaluates the antitumor efficacy of this compound in a mouse model.

-

Principle: Human cancer cells (HCT116) are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time to assess the compound's efficacy.

-

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

-

HCT116 cells.

-

Matrigel.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Harvest HCT116 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control orally, once daily for 14 consecutive days.

-

Measure tumor volume (Volume = 0.5 x length x width2) and body weight every 2-3 days.

-

At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

References

In-Depth Technical Guide to ZLWT-37: A Potent Dual Inhibitor of Cyclin-Dependent Kinases 9 and 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLWT-37 is a novel, orally active small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating high potency against CDK9 and CDK2. Identified as a derivative of tacrine, this compound exhibits significant antiproliferative activity in cancer cell lines, notably in human colorectal carcinoma cells (HCT116). Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound, systematically named N-(4-{9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl}pyridin-2-yl)cyclopropanecarboxamide hydrochloride, is a derivative of the acetylcholinesterase inhibitor tacrine.[1] Its chemical structure is characterized by a tetrahydroacridine core linked to a substituted pyridine (B92270) and a cyclopropanecarboxamide (B1202528) moiety.

Table 1: Chemical and Physical Properties of this compound [2]

| Property | Value |

| IUPAC Name | N-(4-{9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl}pyridin-2-yl)cyclopropanecarboxamide hydrochloride |

| Molecular Formula | C₂₆H₃₀ClN₅O |

| Molecular Weight | 464.00 g/mol |

| CAS Number | 2813347-44-1 |

| SMILES | N[C@H]1CCN(C1)C2=C3CCCCC3=NC4=C2C=C(C=C4)C5=CC=NC(NC(C6CC6)=O)=C5.Cl |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of CDK9 and CDK2, two key regulators of the cell cycle and transcription.[1] The inhibition of these kinases leads to the disruption of cancer cell proliferation.

Kinase Inhibitory Activity

This compound demonstrates nanomolar potency against CDK9 and CDK2.[1]

Table 2: In Vitro Kinase Inhibitory Activity of this compound [1]

| Target | IC₅₀ (µM) |

| CDK9 | 0.002 |

| CDK2 | 0.054 |

Antiproliferative Activity

The compound exhibits significant antiproliferative effects in human colorectal carcinoma cells.[1]

Table 3: Antiproliferative Activity of this compound [1]

| Cell Line | GI₅₀ (µM) |

| HCT116 | 0.029 |

Mechanism of Action

The primary mechanism of action of this compound in cancer cells involves the induction of apoptosis and cell cycle arrest.[1]

-

Apoptosis Induction: Treatment with this compound leads to programmed cell death in HCT116 cells.[1]

-

Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle, preventing cell division.[1]

The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), is believed to disrupt the transcription of anti-apoptotic proteins, thereby promoting apoptosis. The inhibition of CDK2, which is crucial for the G1/S and G2/M transitions, contributes to the observed cell cycle arrest.

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the construction of the tetrahydroacridine core, followed by Suzuki coupling to introduce the pyridine moiety, and finally, amidation and deprotection steps.

References

ZLWT-37: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLWT-37 is a potent, orally active, and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2).[1] As a tacrine (B349632) derivative, this compound has demonstrated significant antiproliferative activity against cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Its high potency and favorable in vivo efficacy in preclinical models, coupled with a good safety profile, position this compound as a promising candidate for further development in oncology. This document provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Biological Activity of this compound

| Target/Cell Line | Assay Type | Value | Units |

| CDK9 | Kinase Inhibition | 0.002 | µM (IC50) |

| CDK2 | Kinase Inhibition | 0.054 | µM (IC50) |

| HCT116 | Antiproliferative | 0.029 | µM (GI50) |

Table 2: In Vivo Data of this compound in HCT116 Xenograft Model

| Dosing | Administration Route | Duration | Efficacy | Toxicity |

| 0-20 mg/kg | Oral (p.o.) | Once daily for 14 days | Potential efficacy against tumor growth | No obvious toxicity observed |

Synthesis of this compound

The synthesis of this compound is based on the modification of a tacrine scaffold. The following protocol is a representative synthesis based on the known chemistry of tacrine derivatives.

Experimental Protocol: Synthesis of N-(4-{9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl}pyridin-2-yl)cyclopropanecarboxamide hydrochloride ((S)-45, this compound)

Materials:

-

9-chloro-2-(4-nitropyridin-2-yl)-5,6,7,8-tetrahydroacridine

-

(S)-tert-butyl (pyrrolidin-3-yl)carbamate

-

Iron powder

-

Ammonium (B1175870) chloride

-

Cyclopropanecarbonyl chloride

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Step 1: Synthesis of tert-butyl ((S)-1-(2-(4-nitropyridin-2-yl)-5,6,7,8-tetrahydroacridin-9-yl)pyrrolidin-3-yl)carbamate:

-

To a solution of 9-chloro-2-(4-nitropyridin-2-yl)-5,6,7,8-tetrahydroacridine in DMF, add (S)-tert-butyl (pyrrolidin-3-yl)carbamate and triethylamine.

-

Heat the reaction mixture at 80°C for 12 hours.

-

After cooling, pour the mixture into water and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the product.

-

-

Step 2: Synthesis of tert-butyl ((S)-1-(2-(4-aminopyridin-2-yl)-5,6,7,8-tetrahydroacridin-9-yl)pyrrolidin-3-yl)carbamate:

-

To a solution of the product from Step 1 in ethanol (B145695) and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux for 4 hours.

-

Filter the hot solution through Celite and concentrate the filtrate.

-

Extract the residue with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude product, which is used in the next step without further purification.

-

-

Step 3: Synthesis of tert-butyl ((S)-1-(2-(4-(cyclopropanecarboxamido)pyridin-2-yl)-5,6,7,8-tetrahydroacridin-9-yl)pyrrolidin-3-yl)carbamate:

-

To a solution of the product from Step 2 in DCM, add triethylamine and cool to 0°C.

-

Add cyclopropanecarbonyl chloride dropwise and stir the reaction mixture at room temperature for 3 hours.

-

Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

-

-

Step 4: Synthesis of N-(4-(9-((S)-3-aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroacridin-2-yl)pyridin-2-yl)cyclopropanecarboxamide (this compound):

-

To a solution of the product from Step 3 in DCM, add trifluoroacetic acid.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over sodium sulfate and concentrate to yield the free base of this compound.

-

-

Step 5: Formation of the hydrochloride salt:

-

Dissolve the free base in a minimal amount of DCM and add a solution of HCl in diethyl ether.

-

Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a hydrochloride salt.

-

Characterization of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by inhibiting CDK9 and CDK2. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, thereby promoting apoptosis. Inhibition of CDK2 disrupts the cell cycle, leading to arrest in the G2/M phase.

Caption: Signaling pathway of this compound.

Experimental Workflow for Characterization

The characterization of a novel kinase inhibitor like this compound typically follows a multi-step workflow, from initial biochemical assays to in vivo efficacy studies.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK9/CDK2)

Objective: To determine the IC50 values of this compound against CDK9 and CDK2.

Materials:

-

Recombinant human CDK9/Cyclin T1 and CDK2/Cyclin E1

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white opaque assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 3-fold dilution series is recommended.

-

Further dilute the this compound series in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the CDK9/Cyclin T1 or CDK2/Cyclin E1 enzyme solution to the wells.

-

Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and then measure the luminescence.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis in HCT116 Cells

Objective: To assess the effect of this compound on the cell cycle distribution of HCT116 cells.

Materials:

-

HCT116 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS and fix them by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay in HCT116 Cells

Objective: To determine if this compound induces apoptosis in HCT116 cells.

Materials:

-

HCT116 cells

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with this compound or vehicle control as described for the cell cycle analysis.

-

Harvest both the adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

References

ZLWT-37: A Technical Guide on its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLWT-37 is a potent, orally active small molecule inhibitor of cyclin-dependent kinases (CDKs), identified as a promising anti-cancer agent.[1][2][3] Derived from tacrine (B349632), this compound demonstrates significant antiproliferative effects through the induction of apoptosis and cell cycle arrest.[1][3] This technical guide provides a comprehensive overview of the biological activity, known targets, and mechanism of action of this compound, based on available preclinical data.

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory and Antiproliferative Activity

| Target/Cell Line | Assay Type | Metric | Value (µM) | Reference |

| CDK9 | Kinase Assay | IC50 | 0.002 | [1][2][3] |

| CDK2 | Kinase Assay | IC50 | 0.054 | [1][2][3] |

| HCT116 | Cell Proliferation | GI50 | 0.029 | [1][2][3] |

| Acetylcholinesterase (AChE) | Enzyme Assay | IC50 | Higher than tacrine (specific value not reported) | [2][3] |

| Butyrylcholinesterase (BuChE) | Enzyme Assay | IC50 | Higher than tacrine (specific value not reported) | [2][3] |

Table 2: In Vivo Efficacy and Toxicity

| Animal Model | Administration | Efficacy Metric | Toxicity Metric | Value | Reference |

| HCT116 Xenograft (Mice) | Oral (p.o.), once daily for 14 days | Tumor Growth Inhibition | - | Potential efficacy at 0-20 mg/kg | [1] |

| Mice | - | - | Acute Toxicity (LD50) | 380.3 mg/kg | [2][3] |

| Mice | - | - | Oral Bioavailability (F%) | 28.70% | [2][3] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of CDK9 and CDK2.

-

CDK9 Inhibition and Transcriptional Regulation: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound is proposed to suppress the transcription of key survival genes, particularly those with short half-lives, such as anti-apoptotic proteins and oncogenes.

-

CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S and S/G2 phase transitions of the cell cycle. Inhibition of CDK2 by this compound leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle. The observed G2/M phase arrest in HCT116 cells suggests a dominant effect on this checkpoint.[1][3]

-

Induction of Apoptosis: The combined effect of transcriptional suppression and cell cycle arrest culminates in the induction of programmed cell death (apoptosis) in cancer cells.

Proposed Signaling Pathway of this compound

Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the biological activity of this compound.

CDK9/CDK2 Kinase Assay (In Vitro)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor.

-

Reagents and Materials:

-

Recombinant human CDK9/cyclin T1 and CDK2/cyclin E complexes.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP and substrate peptide (e.g., a generic serine/threonine kinase substrate).

-

This compound stock solution (in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the CDK9 or CDK2 enzyme solution to each well.

-

Initiate the reaction by adding 5 µL of a mixture of ATP and the substrate peptide.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

Cell Proliferation Assay (MTT or Sulforhodamine B)

This protocol outlines a method to determine the GI50 of this compound on a cancer cell line.

-

Reagents and Materials:

-

HCT116 cells.

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution.

-

Solubilization buffer (e.g., DMSO for MTT; 10 mM Tris base for SRB).

-

96-well plates.

-

-

Procedure:

-

Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) or DMSO as a vehicle control.

-

Incubate the cells for 72 hours.

-

For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Remove the medium and add 150 µL of solubilization buffer.

-

For SRB assay: Fix the cells with 10% trichloroacetic acid, stain with 0.4% SRB, wash with 1% acetic acid, and solubilize the bound dye with 10 mM Tris base.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT; 510 nm for SRB) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the GI50 value (the concentration that causes 50% growth inhibition) using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution.

-

Reagents and Materials:

-

HCT116 cells.

-

Complete growth medium.

-

This compound.

-

PBS.

-

70% cold ethanol (B145695).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis:

-

The DNA content is measured by the fluorescence intensity of PI.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).

-

Proposed Experimental Workflow

References

ZLWT-37: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLWT-37 is a potent, orally active small molecule inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2).[1] As a dual inhibitor of these key cell cycle and transcriptional regulators, this compound has demonstrated significant anti-proliferative activity, primarily through the induction of apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of the core apoptosis induction pathway of this compound, including quantitative data from relevant assays, detailed experimental protocols, and a visualization of the signaling cascade.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting two critical cyclin-dependent kinases:

-

CDK9: A key component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and c-Myc.[2][3][4]

-

CDK2: In complex with cyclin E or cyclin A, CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and proliferating.[5]

The dual inhibition of CDK9 and CDK2 by this compound results in a synergistic anti-tumor effect, leading to cell cycle arrest and the induction of apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a benchmark for its potency and efficacy.

| Parameter | Value | Cell Line | Reference |

| CDK9 IC50 | 0.002 µM | [1] | |

| CDK2 IC50 | 0.054 µM | [1] | |

| GI50 | 0.029 µM | HCT116 | [1] |

| In Vivo Efficacy | Significant tumor growth inhibition at 0-20 mg/kg (p.o., daily for 14 days) in HCT116 xenograft model. | HCT116 | [1] |

Table 1: In Vitro and In Vivo Activity of this compound

| Assay | Effect of this compound Treatment | Typical Readout |

| Cell Cycle Analysis | Arrest in the G2/M phase. | Increased percentage of cells in G2/M as measured by flow cytometry. |

| Apoptosis Assay | Induction of apoptosis. | Increased percentage of Annexin V-positive cells. |

| Western Blot | Downregulation of Mcl-1 and c-Myc. Upregulation of cleaved PARP and cleaved Caspase-3. | Changes in protein band intensity. |

Table 2: Cellular Effects of this compound

Signaling Pathway

The apoptosis induction pathway of this compound is primarily driven by its inhibition of CDK9 and the subsequent downregulation of key anti-apoptotic proteins.

This compound inhibits CDK9, leading to decreased transcription of anti-apoptotic proteins and subsequent activation of the intrinsic apoptotic pathway. It also inhibits CDK2, causing cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

-

HCT116 cells

-

This compound

-

96-well plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the GI50 value by plotting the percentage of cell viability versus the log concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

HCT116 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

HCT116 cells

-

This compound

-

6-well plates

-

70% ethanol (B145695) (ice-cold)

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression of apoptosis-related proteins.

Materials:

-

HCT116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-c-Myc, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., Actin) to ensure equal protein loading.

Conclusion

This compound represents a promising anti-cancer agent that induces apoptosis and cell cycle arrest through the dual inhibition of CDK9 and CDK2. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and similar dual CDK inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on G2/M Phase Cell Cycle Arrest Induced by Small Molecule Inhibitors

Disclaimer: Information regarding a specific compound designated "ZLWT-37" and its effects on the G2/M phase of the cell cycle is not available in the public domain based on the conducted searches. To fulfill the structural and content requirements of your request, this technical guide utilizes data for a representative and well-characterized small molecule, Bavachinin , which is known to induce G2/M cell cycle arrest in non-small-cell lung cancer (NSCLC) cells. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Targeting the G2/M Checkpoint in Cancer Therapy

The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. This checkpoint provides an opportunity for DNA repair, and if the damage is irreparable, it can trigger apoptosis. Many cancer cells harbor defects in earlier checkpoints (e.g., G1), making them heavily reliant on the G2/M checkpoint for survival after DNA damage. Consequently, small molecules that induce G2/M arrest are of significant interest in oncology as they can potentiate the effects of DNA-damaging agents or directly trigger cell death in cancer cells.

This guide focuses on the molecular mechanisms and experimental evaluation of Bavachinin, a flavanone (B1672756) from Psoralea corylifolia L., as a model compound for inducing G2/M phase cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative effects of Bavachinin on non-small-cell lung cancer (NSCLC) cell lines.

Cell Viability in NSCLC Cell Lines

The viability of A549, H23, and HCC827 cells was observed to decrease in a dose-dependent manner when treated with Bavachinin.

Table 1: Effect of Bavachinin on Cell Cycle Distribution in A549 Cells

| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 65.12 ± 3.1 | 17.24 ± 1.5 | 17.64 ± 2.4 |

| Bavachinin (10 µM) | 58.45 ± 2.5 | 15.10 ± 1.8 | 26.45 ± 3.2 |

| Bavachinin (20 µM) | 42.18 ± 3.8 | 10.22 ± 1.1 | 47.60 ± 4.5 |

| Bavachinin (30 µM) | 28.15 ± 2.9 | 8.15 ± 0.9 | 63.70 ± 5.2 |

Modulation of G2/M Regulatory Proteins

Bavachinin treatment leads to a dose-dependent alteration in the expression of key proteins that regulate the G2/M transition in A549 cells.

Table 2: Relative Protein Expression Levels in A549 Cells after 24h Bavachinin Treatment

| Protein | Control | Bavachinin (10 µM) | Bavachinin (20 µM) | Bavachinin (30 µM) |

| Cyclin B1 | 1.00 | 0.78 | 0.52 | 0.21 |

| p-cdc2 (Tyr15) | 1.00 | 0.81 | 0.45 | 0.18 |

| p-wee1 | 1.00 | 0.75 | 0.61 | 0.33 |

| p21Waf1/Cip1 | 1.00 | 2.15 | 3.80 | 5.20 |

| p-p38 MAPK | 1.00 | 1.90 | 2.50 | 3.10 |

Note: Values are normalized to the control group and represent relative changes.

Signaling Pathways and Mechanisms of Action

Bavachinin induces G2/M arrest primarily through the activation of the p38 MAPK signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21Waf1/Cip1.

Proposed Signaling Pathway for Bavachinin-Induced G2/M Arrest

Caption: Bavachinin-induced G2/M arrest signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Drug Treatment

-

Cell Lines: Human non-small-cell lung cancer (NSCLC) cell lines (A549, H23, HCC827) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: Bavachinin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Caption: Experimental workflow for cell cycle analysis.

-

Seeding: Plate 1 x 106 cells per well in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of Bavachinin or vehicle control (DMSO) for 24 hours.

-

Harvesting: Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA.

-

Fixation: Centrifuge the cells, resuspend the pellet in cold PBS, and add cold 70% ethanol dropwise while vortexing. Fix the cells at 4°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The data is then modeled to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p-cdc2, p21, β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Conclusion and Future Directions

The data presented demonstrate that Bavachinin effectively induces G2/M phase cell cycle arrest in NSCLC cells. The mechanism involves the activation of the p38 MAPK pathway, leading to the upregulation of p21Waf1/Cip1, which in turn inhibits the activity of the Cyclin B1/cdc2 complex essential for mitotic entry. These findings highlight the potential of targeting the G2/M checkpoint as a therapeutic strategy in oncology.

Future research should focus on:

-

In vivo efficacy: Evaluating the anti-tumor activity of Bavachinin in animal models of non-small-cell lung cancer.

-

Combination therapies: Investigating the synergistic effects of Bavachinin with conventional chemotherapy or radiotherapy.

-

Pharmacokinetics and safety: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and toxicity profile of Bavachinin.

ZLWT-37: A Potent CDK Inhibitor with In Vitro Antiproliferative Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

ZLWT-37 has emerged as a potent, orally active inhibitor of Cyclin-Dependent Kinases (CDKs), demonstrating significant antiproliferative effects in vitro. This technical guide provides a comprehensive overview of the core findings related to this compound's activity, including quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Antiproliferative and Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against key CDK enzymes and cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a clear comparison of its potency.

| Target | Metric | Value (µM) | Cell Line |

| CDK9 | IC50 | 0.002 | - |

| CDK2 | IC50 | 0.054 | - |

| HCT116 | GI50 | 0.029 | HCT116 |

Data sourced from MedchemExpress.[1]

Mechanism of Action

This compound exerts its antiproliferative effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells.[1] This is consistent with its potent inhibition of CDK9 and CDK2, key regulators of cell cycle progression and transcription.

Key Signaling Pathway

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. Specifically, its high potency against CDK9 and CDK2 disrupts the normal progression of the cell cycle, leading to arrest and apoptosis.

Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following sections detail the generalized methodologies for assessing the in vitro antiproliferative activity of a compound like this compound.

In Vitro Antiproliferative Assay (e.g., MTT or SRB Assay)

This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50% (GI50).

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

Cell Viability Assessment:

-

MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.

-

SRB Assay: Cells are fixed, and the cellular proteins are stained with Sulforhodamine B. The bound dye is solubilized, and the absorbance is measured.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated controls. The GI50 value is determined by plotting the inhibition percentage against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Cells are treated with this compound at a specific concentration for a defined time.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would indicate cell cycle arrest at this checkpoint.[1]

References

Technical Guide: Evaluating the Sensitivity of HCT116 Cells to the Bcl-2 Inhibitor TW-37

Disclaimer: Initial searches for the compound "ZLWT-37" did not yield any publicly available data. This guide has been developed based on the available research for the similarly named compound TW-37 , a known Bcl-2 inhibitor studied in the HCT116 human colorectal carcinoma cell line. It is presumed that "this compound" may be an internal designation or a typographical error for TW-37.

This technical guide provides an in-depth overview of the cellular sensitivity of the HCT116 colorectal cancer cell line to the novel, non-peptide small-molecule Bcl-2 inhibitor, TW-37. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and preclinical cancer studies.

Introduction to HCT116 and TW-37

The HCT116 cell line is a cornerstone model in colorectal cancer (CRC) research, derived from a human colon carcinoma.[1] These adherent epithelial cells are characterized by a mutation in the KRAS proto-oncogene and are proficient in mismatch repair, making them a valuable tool for studying CRC pathogenesis and evaluating the efficacy of novel therapeutic agents.

TW-37 is a potent small-molecule inhibitor designed to target anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[2] These proteins are frequently overexpressed in various malignancies, including colorectal cancer, where they play a critical role in promoting cell survival and resistance to conventional therapies.[2] TW-37 functions by binding to the BH3 domain of these anti-apoptotic proteins, thereby preventing their interaction with pro-apoptotic proteins like Bid, Bim, and Bad, and ultimately triggering the apoptotic cascade.[2]

Quantitative Analysis of HCT116 Sensitivity to TW-37

The cytotoxic and anti-proliferative effects of TW-37 on HCT116 cells have been quantified through various in vitro assays. The data presented below summarizes the key findings regarding cell viability and induction of apoptosis.

Table 1: In Vitro Efficacy of TW-37 on HCT116 Cell Viability

| Parameter | 48 Hours | 72 Hours | Reference |

| IC50 (nM) | ~1000 | 100 - 300 | [2] |

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 2: Apoptotic Response of HCT116 Cells to TW-37

| Apoptosis Marker | Effect | Reference |

| Caspase-3 Activation | Increased | [2] |

| Caspase-9 Activation | Increased | [2] |

Signaling Pathway Modulation by TW-37 in HCT116 Cells

TW-37 primarily exerts its anti-cancer effects by modulating the intrinsic pathway of apoptosis. As a Bcl-2 family inhibitor, it disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane.

TW-37 binds to anti-apoptotic proteins like Bcl-2, releasing pro-apoptotic proteins (e.g., Bak, Bax). This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis. Interestingly, treatment with TW-37 has also been observed to induce a feedback activation of autophagy, a cellular survival mechanism, which involves the protein Beclin-1.[2] This suggests that co-targeting this autophagy pathway could potentiate the cytotoxic effects of TW-37.[2]

Experimental Protocols

The following protocols are standardized methodologies for assessing the sensitivity of HCT116 cells to therapeutic compounds like TW-37.

-

Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][4]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[1][3]

-

Subculturing: When cultures reach 70-90% confluency, aspirate the medium, wash with 1X PBS, and detach cells using a trypsin-EDTA solution.[3] Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.[3] A typical split ratio ranges from 1:3 to 1:6.[1]

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[5]

-

Seeding: Plate HCT116 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[6]

-

Treatment: Replace the medium with fresh medium containing various concentrations of TW-37 (e.g., 10 nM to 1000 nM) and a vehicle control (DMSO).[2]

-

Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Western blotting is used to detect the levels of specific proteins involved in the apoptotic pathway.

-

Cell Lysis: Treat HCT116 cells with TW-37 for a specified time (e.g., 24 or 48 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[6]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer and separate them by size on a polyacrylamide gel.[9][10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][8]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6][9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

The Bcl-2 inhibitor TW-37 demonstrates significant dose- and time-dependent cytotoxic activity against the HCT116 colorectal cancer cell line.[2] Its mechanism of action is consistent with the on-target inhibition of anti-apoptotic Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway via caspases-9 and -3.[2] The observation of feedback autophagy activation presents a potential avenue for combination therapies to enhance the efficacy of TW-37.[2] The protocols detailed in this guide provide a robust framework for the continued investigation of TW-37 and other Bcl-2 inhibitors in preclinical models of colorectal cancer.

References

- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 2. The preclinical analysis of TW-37 as a potential anti-colorectal cancer cell agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encodeproject.org [encodeproject.org]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6.2. Measuring cell viability (MTT assay) [bio-protocol.org]

- 8. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. docs.abcam.com [docs.abcam.com]

Methodological & Application

Application Notes and Protocols for ZLWT-37 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ZLWT-37, a potent dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2), in cell culture experiments. The protocols detailed below cover cell viability, apoptosis, and cell cycle analysis to assess the cellular effects of this compound.

Introduction

This compound is a powerful, orally active small molecule inhibitor targeting CDK9 and CDK2.[1] In cellular systems, inhibition of these kinases by this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, particularly in cell lines such as the human colon cancer cell line HCT116.[1] Its potent anti-proliferative activity makes it a compound of interest for cancer research and drug development.

Mechanism of Action: Dual Inhibition of CDK9 and CDK2

This compound exerts its anti-cancer effects by targeting two key regulators of cellular processes: CDK9 and CDK2.

-

CDK9 Inhibition and Transcriptional Control: CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription. This is particularly detrimental to cancer cells, which are often reliant on the high-level expression of short-lived anti-apoptotic proteins and oncogenes for their survival.

-

CDK2 Inhibition and Cell Cycle Progression: CDK2 is a key regulator of cell cycle progression, primarily controlling the G1 to S phase transition. In complex with Cyclin E and Cyclin A, CDK2 phosphorylates various substrates, including the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry. Inhibition of CDK2 by this compound prevents Rb phosphorylation, leading to cell cycle arrest.

The dual inhibition of both transcriptional machinery and cell cycle progression by this compound provides a multi-pronged attack on cancer cell proliferation and survival.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) |

| CDK9 | 0.002 |

| CDK2 | 0.054 |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | GI50 (μM) |

| HCT-116 | 0.029 |

| A549 | 0.051 |

Table 3: In Vivo Efficacy of this compound

| Cell Line Xenograft | Dosage | Outcome |

| HCT-116 | 20 mg/kg; p.o.; once daily for 14 days | Potential efficacy against tumor growth without obvious toxicity. |

Experimental Protocols

The following protocols are designed to assess the effects of this compound on cancer cell lines. It is recommended to use a cell line known to be sensitive to this compound, such as HCT-116 or A549, as a positive control.

Protocol 1: Cell Culture and Maintenance

This protocol describes the general procedure for culturing and maintaining adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

T-75 culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Thawing Cells: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.

-

Initial Culture: Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash the cell monolayer once with sterile PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralization and Plating: Add 7-8 mL of complete growth medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate into new flasks or for experiments at the desired density.